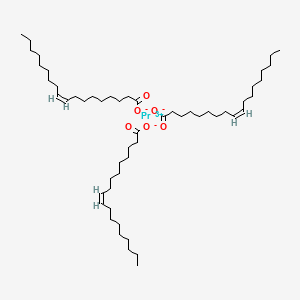
Praseodymium(3+) oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(3+) oleate is a coordination compound formed by the interaction of praseodymium ions (Pr3+) with oleic acid Praseodymium is a rare-earth metal belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(3+) oleate can be synthesized through a reaction between praseodymium chloride (PrCl3) and oleic acid in the presence of a suitable solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound. The general reaction can be represented as follows: [ \text{PrCl}3 + 3 \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Pr}(\text{C}{18}\text{H}{33}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(3+) oleate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to praseodymium metal or lower oxidation states using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium metal or lower oxidation state compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-strength alloys, permanent magnets, and special glasses and ceramics.
Mecanismo De Acción
The mechanism by which praseodymium(3+) oleate exerts its effects is primarily based on the interaction of praseodymium ions with molecular targets. Praseodymium ions can interact with various biological molecules, including proteins and nucleic acids, potentially altering their structure and function. The oleate ligands may facilitate the solubility and stability of the compound in biological systems, enhancing its effectiveness.
Comparación Con Compuestos Similares
Praseodymium(3+) oleate can be compared with other similar compounds, such as:
Neodymium(3+) oleate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) oleate: Contains lanthanum ions and exhibits different magnetic and optical properties.
Cerium(3+) oleate: Contains cerium ions and is known for its catalytic properties.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, including their magnetic susceptibility and optical characteristics. These properties make it particularly valuable in applications requiring specific magnetic and optical functionalities.
Propiedades
Número CAS |
94232-47-0 |
|---|---|
Fórmula molecular |
C54H99O6Pr |
Peso molecular |
985.3 g/mol |
Nombre IUPAC |
(Z)-octadec-9-enoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
Clave InChI |
RENJVUUROSVABU-GNOQXXQHSA-K |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pr+3] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















